2-((3,5-Dimethyl-2H-pyrrol-2-ylidene)ME&
Description
2-((3,5-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3,5-dimethyl-1H-pyrrole monohydrochloride (CAS: 67036-97-9) is a pyrrole-derived hydrochloride salt with a molecular formula of C₁₃H₁₆N₂·HCl and a molecular weight of 236.74 g/mol . It features a methylidene bridge connecting two 3,5-dimethylpyrrole rings, forming a conjugated system. This compound is commercially available with a purity of ≥97% and is utilized in academic and industrial research, including applications in organic synthesis, materials science, and pharmaceutical development .
Properties
IUPAC Name |
(2E)-2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-8-5-10(3)14-12(8)7-13-9(2)6-11(4)15-13;/h5-7,14H,1-4H3;1H/b13-7+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONPMPUHCHDTQZ-FTPOTTDRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC1=CC2=C(C=C(N2)C)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=CC(=N/C1=C/C2=C(C=C(N2)C)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dimethyl-2H-pyrrol-2-ylidene)ME& involves the reaction of 3,5-dimethylpyrrole with formaldehyde under acidic conditions to form the intermediate compound. This intermediate is then reacted with another molecule of 3,5-dimethylpyrrole to form the final product . The reaction conditions typically involve the use of hydrochloric acid as a catalyst and the reaction is carried out at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((3,5-Dimethyl-2H-pyrrol-2-ylidene)ME& undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into its reduced form.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include pyrrole oxides, reduced pyrroles, and substituted pyrrole derivatives .
Scientific Research Applications
2-((3,5-Dimethyl-2H-pyrrol-2-ylidene)ME& has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological processes and as a fluorescent marker in imaging studies.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-((3,5-Dimethyl-2H-pyrrol-2-ylidene)ME& involves its interaction with specific molecular targets. It binds to proteins and enzymes, altering their activity and function. The compound can also interact with DNA and RNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Substitution Patterns
(Z)-5-((4-(3-Azidopropyl)-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-4-methoxy-1H,1'H-2,2'-bipyrrole (Compound 27)
- Structure : This compound features a bipyrrole backbone with a 3-azidopropyl substituent, a methoxy group, and methyl substituents on the pyrrole rings .
- Key Differences: The azidopropyl group introduces reactivity for click chemistry (e.g., Huisgen cycloaddition), enabling bioconjugation applications.
- Synthesis : Prepared via Suzuki-Miyaura cross-coupling using a bromo-dipyrrin precursor and boronic acid, followed by azide functionalization .
b. [[(4-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane
- Structure : A boron-difluoride (BODIPY) complex with 4-butyl substituents on the pyrrole rings .
- Key Differences :
- The difluoroborane core stabilizes the conjugated system, enhancing fluorescence quantum yield.
- Butyl groups increase hydrophobicity, improving membrane permeability in biological staining applications.
Physicochemical Properties
Biological Activity
The compound 2-((3,5-Dimethyl-2H-pyrrol-2-ylidene)ME& has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to present a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compoundamp; is characterized by a pyrrole ring which is known for its versatile reactivity and ability to participate in various biochemical interactions. The presence of the dimethyl substituents enhances its lipophilicity, potentially influencing its biological activity.
The biological activity of this compoundamp; can be attributed to several mechanisms:
- Antimicrobial Activity : The compound has been investigated for its effectiveness against various microbial strains. Preliminary studies suggest that it exhibits significant antimicrobial properties, potentially through disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins. Its ability to interact with DNA and RNA may also contribute to its anticancer effects .
- Reactive Intermediate Formation : The methylene bridges in the compound can undergo nucleophilic attacks, leading to the formation of reactive intermediates that modify biological molecules, thus impacting cellular functions.
Case Studies and Research Findings
Several studies have explored the biological activities of this compoundamp;). Below are some notable findings:
Discussion
The biological activity of this compoundamp; highlights its potential as a lead compound in drug development. The dual action as both an antimicrobial and anticancer agent presents opportunities for further research into its therapeutic applications.
Future Directions
Further studies are warranted to explore:
- The full spectrum of biological activities across various cell lines.
- The pharmacokinetics and bioavailability of the compound.
- Structure–activity relationship (SAR) analyses to optimize efficacy and reduce toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
